molecular formula C22H25N3O5 B4764878 N-(3,4-dimethylphenyl)-2-(3-ethyl-6,7-dimethoxy-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide

N-(3,4-dimethylphenyl)-2-(3-ethyl-6,7-dimethoxy-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide

Cat. No.: B4764878
M. Wt: 411.5 g/mol
InChI Key: RRBMJMKLHRJCRK-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-2-(3-ethyl-6,7-dimethoxy-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide is a complex organic compound that belongs to the class of quinazolinone derivatives This compound is characterized by its unique structure, which includes a quinazolinone core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-2-(3-ethyl-6,7-dimethoxy-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of the Dimethoxy Groups: The dimethoxy groups can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base.

    Substitution with the Ethyl Group: The ethyl group can be introduced through alkylation reactions using ethyl halides in the presence of a strong base.

    Attachment of the Acetamide Moiety: The final step involves the acylation of the quinazolinone derivative with 3,4-dimethylphenylacetic acid or its derivatives under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethylphenyl)-2-(3-ethyl-6,7-dimethoxy-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinazolinone derivatives with higher oxidation states.

    Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the quinazolinone core to its corresponding dihydroquinazoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the phenyl ring or the quinazolinone core are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nucleophiles such as halides, amines, or thiols, often in the presence of a base or catalyst.

Major Products Formed

    Oxidation: Higher oxidation state quinazolinone derivatives.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Substituted quinazolinone derivatives with various functional groups.

Scientific Research Applications

N-(3,4-dimethylphenyl)-2-(3-ethyl-6,7-dimethoxy-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its structural similarity to bioactive quinazolinone derivatives. It may exhibit anti-inflammatory, anticancer, and antimicrobial properties.

    Pharmacology: Research focuses on understanding the compound’s pharmacokinetics and pharmacodynamics, including its absorption, distribution, metabolism, and excretion in biological systems.

    Chemical Biology: The compound is used as a probe to study biological pathways and molecular targets, helping to elucidate mechanisms of action and identify potential drug targets.

    Industrial Applications: The compound’s unique chemical properties make it a candidate for use in the synthesis of advanced materials and as a precursor for other complex organic molecules.

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-2-(3-ethyl-6,7-dimethoxy-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Interacting with Receptors: Acting as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.

    Modulating Gene Expression: Affecting the expression of genes involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

N-(3,4-dimethylphenyl)-2-(3-ethyl-6,7-dimethoxy-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide can be compared with other quinazolinone derivatives, such as:

    2-(4-Aminophenyl)-6,7-dimethoxyquinazolin-4(3H)-one: Known for its anticancer properties.

    2-(3,4-Dimethoxyphenyl)-3H-quinazolin-4-one: Studied for its anti-inflammatory effects.

    2-(2,4-Dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide: Investigated for its antimicrobial activity.

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other quinazolinone derivatives.

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-2-(3-ethyl-6,7-dimethoxy-2,4-dioxoquinazolin-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O5/c1-6-24-21(27)16-10-18(29-4)19(30-5)11-17(16)25(22(24)28)12-20(26)23-15-8-7-13(2)14(3)9-15/h7-11H,6,12H2,1-5H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRBMJMKLHRJCRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=CC(=C(C=C2N(C1=O)CC(=O)NC3=CC(=C(C=C3)C)C)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3,4-dimethylphenyl)-2-(3-ethyl-6,7-dimethoxy-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(3,4-dimethylphenyl)-2-(3-ethyl-6,7-dimethoxy-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide
Reactant of Route 3
Reactant of Route 3
N-(3,4-dimethylphenyl)-2-(3-ethyl-6,7-dimethoxy-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide
Reactant of Route 4
Reactant of Route 4
N-(3,4-dimethylphenyl)-2-(3-ethyl-6,7-dimethoxy-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide
Reactant of Route 5
Reactant of Route 5
N-(3,4-dimethylphenyl)-2-(3-ethyl-6,7-dimethoxy-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide
Reactant of Route 6
Reactant of Route 6
N-(3,4-dimethylphenyl)-2-(3-ethyl-6,7-dimethoxy-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide

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